N-(2-methoxy-5-methylphenyl)-2-phenylpropanamide
Overview
Description
N-(2-methoxy-5-methylphenyl)-2-phenylpropanamide is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.141578849 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological and Neurochemical Research :
- N-(2-methoxy-5-methylphenyl)-2-phenylpropanamide and similar compounds have been studied for their neurochemical effects. For instance, one study investigated the psychoactive properties of methylone and 5-MeO-MIPT, which have structural similarities to this compound, highlighting the compound's relevance in understanding substance intoxication and mental disorders related to psychoactive drug use (Shimizu et al., 2007).
Synthetic Chemistry Applications :
- In synthetic chemistry, derivatives of this compound have been utilized in developing new synthesis methods. For example, a study focused on the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds, demonstrating the chemical’s utility in creating complex organic molecules (Beney et al., 1998).
Analytical and Detection Techniques :
- Analytical methods for identifying and characterizing psychoactive substances often involve compounds like this compound. For instance, a study described the analytical profiles of various psychoactive substances, emphasizing the importance of accurate detection in forensic and toxicological investigations (De Paoli et al., 2013).
Neurodegenerative Disease Research :
- Compounds structurally related to this compound have been employed in research on neurodegenerative diseases like Alzheimer's. One study used a selective serotonin 1A molecular imaging probe to quantify receptor densities in Alzheimer's patients, indicating the potential of related compounds in understanding and diagnosing neurodegenerative conditions (Kepe et al., 2006).
Material Science and Engineering :
- The compound has relevance in material science, particularly in the development of n-type dopants for organic semiconductor thin films. A study on 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide, a related compound, highlights its utility in enhancing the conductivity of semiconductor materials (Wei et al., 2012).
Corrosion Inhibition Research :
- In the field of corrosion science, derivatives of this compound have been studied for their potential as corrosion inhibitors. A study on N-Phenyl-benzamide derivatives demonstrated their effectiveness in inhibiting acidic corrosion of mild steel, which can have practical applications in industrial settings (Mishra et al., 2018).
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-9-10-16(20-3)15(11-12)18-17(19)13(2)14-7-5-4-6-8-14/h4-11,13H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGXBBIPVDPXGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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